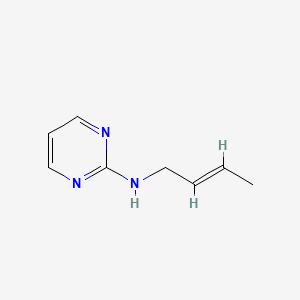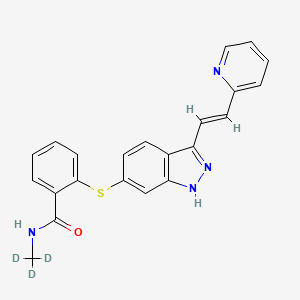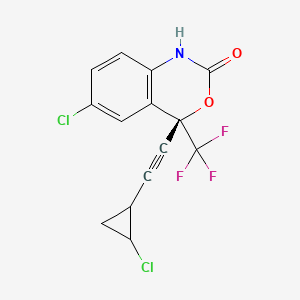
Zolpidem Carbaldehyde-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zolpidem Carbaldehyde-d6 is a deuterated form of Zolpidem Carbaldehyde, a compound related to the well-known sedative-hypnotic drug Zolpidem. Deuterated compounds are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass from their non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem Carbaldehyde-d6 involves the incorporation of deuterium atoms into the Zolpidem Carbaldehyde molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may involve:
Batch Reactors: Where the reaction is carried out in a single batch, allowing for precise control over reaction conditions.
Continuous Flow Reactors: For higher efficiency and scalability, continuous flow reactors can be used, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
Zolpidem Carbaldehyde-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to Zolpidem Carboxylic Acid-d6 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to Zolpidem Alcohol-d6 using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or alkylation reactions where functional groups are substituted with halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Zolpidem Carboxylic Acid-d6.
Reduction: Zolpidem Alcohol-d6.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Zolpidem Carbaldehyde-d6 is used in various scientific research applications, including:
Pharmacokinetic Studies: To study the metabolic pathways and distribution of Zolpidem in the body.
Drug Development: As a reference standard in the development and testing of new sedative-hypnotic drugs.
Analytical Chemistry: In mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of Zolpidem and its metabolites.
Biological Research: To investigate the effects of Zolpidem on different biological systems and its interaction with various receptors.
Mechanism of Action
Zolpidem Carbaldehyde-d6, like its non-deuterated counterpart, exerts its effects by binding to the gamma-aminobutyric acid (GABA) type A receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion conductance, neuronal hyperpolarization, and a decrease in neuronal excitability. The result is a sedative and hypnotic effect, which helps in the treatment of insomnia.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: The non-deuterated form, commonly used as a sedative-hypnotic drug.
Zopiclone: Another sedative-hypnotic drug with a similar mechanism of action but different chemical structure.
Eszopiclone: The active stereoisomer of Zopiclone, used for the treatment of insomnia.
Uniqueness
Zolpidem Carbaldehyde-d6 is unique due to the presence of deuterium atoms, which provide stability and allow for precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research for understanding the metabolism and effects of Zolpidem.
Properties
CAS No. |
1329611-32-6 |
|---|---|
Molecular Formula |
C₁₆H₈D₆N₂O |
Molecular Weight |
256.33 |
Synonyms |
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-carboxaldehyde-d6; _x000B_6-Methyl-2-p-tolylimidazo[1,2-a]pyridine-3-carbaldehyde-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)
![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)
![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)
